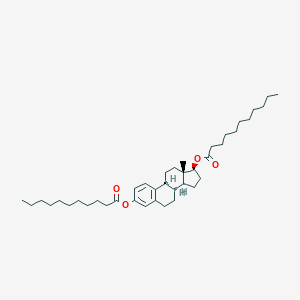

Estradiol diundecanoate

Description

Structure

2D Structure

Properties

CAS No. |

1263-57-6 |

|---|---|

Molecular Formula |

C40H64O4 |

Molecular Weight |

608.9 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |

InChI |

InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |

InChI Key |

PWQIMJUJIMPDSQ-OBRFQGJBSA-N |

SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |

Other CAS No. |

1263-57-6 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Strategies for Estradiol (B170435) Ester Synthesis

The synthesis of estradiol esters, including the diundecanoate variant, involves the chemical process of esterification, where the hydroxyl groups of estradiol react with a carboxylic acid or its derivative.

The foundational academic approach to synthesizing estradiol esters is the direct esterification of estradiol with a relevant carboxylic acid, such as undecanoic acid for estradiol undecanoate. This reaction is typically performed under reflux conditions and requires a catalyst, with mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid being commonly employed. smolecule.com Following the reaction, purification is necessary to isolate the desired ester, often achieved through techniques like recrystallization or column chromatography. smolecule.com

More advanced and rapid methodologies have been developed in research settings. One such method involves the use of microwave irradiation in an ionic liquid, which has been shown to synthesize long-chain fatty acid esters of steroids in high yield within minutes. nih.gov This approach offers significant rate enhancement for both the esterification reaction and any subsequent regioselective saponification (hydrolysis) steps. core.ac.uk

The synthesis of long-chain esters like estradiol undecylate or diundecanoate follows the general principles of esterification, but the properties of the long fatty acid chain can be leveraged for specific synthetic strategies. For instance, the synthesis of estradiol diesters can be a primary goal, from which specific monoesters can be obtained. Research has demonstrated an expedient method for the regioselective hydrolysis of estradiol diesters at the C-3 position, yielding the C-17 monoester. nih.gov This indicates that the synthesis of the diester can serve as a precursor to specific monoesters in a multi-step synthesis. The choice of solvent and reaction conditions is critical to accommodate the lipophilic nature of the long-chain acyl groups and to drive the reaction towards the desired mono- or di-esterified product.

Analytical Techniques for Purity and Structural Elucidation in Research

The characterization of newly synthesized estradiol esters like estradiol diundecanoate relies on a suite of analytical techniques to confirm structural integrity and assess purity.

| Technique | Application | Key Findings / Notes | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A primary method for determining the purity of bulk drug substances and formulations. Reverse-phase HPLC is common. | google.comingentaconnect.comarabjchem.orgresearchgate.net |

| Supercritical Fluid Chromatography (SFC / UPC²) | Purity assessment | An alternative to normal-phase HPLC that is faster and reduces the use of hazardous solvents. The ACQUITY UPC² system has shown comparable sensitivity to USP methods for estradiol impurity detection. | waters.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Used to confirm the chemical structure of synthesized esters by analyzing the magnetic properties of atomic nuclei. | researchgate.net |

| Mass Spectrometry (MS) | Structural elucidation and molecular weight determination | Provides information on the mass-to-charge ratio, confirming the molecular weight of the ester and aiding in structural identification. | researchgate.netgoogle.com |

| Sephadex LH-20 Column Chromatography | Separation | Specifically used to separate lipophilic estradiol fatty acid esters from nonesterified estradiol in biological samples like serum or tissue extracts. | oup.comresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Used to identify the presence of key functional groups, such as the ester carbonyl group, confirming successful esterification. | nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetics in Non-Clinical Models

The core principle behind the use of estradiol (B170435) esters like diundecanoate in depot formulations is to create a slow-release system from the site of injection. transfemscience.org This allows for a prolonged duration of action compared to un-esterified estradiol.

Absorption and Distribution Dynamics from Depot Formulations

When administered intramuscularly in an oily vehicle, estradiol diundecanoate forms a depot from which it is slowly absorbed into the systemic circulation. transfemscience.orguu.nl The rate of absorption is largely governed by the compound's high lipophilicity, a characteristic conferred by the long undecanoate ester chain. transfemscience.org This slow release from the depot is the rate-limiting step in its absorption.

Metabolic Pathways and Esterase Activity in Biological Systems

This compound functions as a prodrug of estradiol. Following its slow release from the depot, it is hydrolyzed by esterase enzymes present in the blood and tissues to yield 17β-estradiol and undecanoic acid. wikipedia.org This enzymatic cleavage is a critical step for the bioactivation of the compound, as the esterified form has minimal affinity for estrogen receptors. nih.gov The primary site of estradiol metabolism is the liver, where it undergoes further transformations. wikipedia.org

Elimination Kinetics in Animal Systems

Specific data on the elimination kinetics of this compound in animal models, such as its elimination half-life and clearance rate, are not detailed in the available literature. For comparison, a study in ovariectomized rats using silastic implants containing 17β-estradiol reported a large clearance value of 97.7 L/day. nih.gov In cats, metabolites of estrogen are primarily excreted in the feces. nih.gov

Comparative Pharmacokinetics of Long-Acting Estradiol Esters (e.g., estradiol undecylate, estradiol valerate (B167501), estradiol cypionate)

The duration of action of estradiol esters is directly related to the length of the fatty acid ester chain. transfemscience.org Longer-chain esters, such as estradiol undecylate (an alternative name for this compound), are more lipophilic and are released more slowly from the oil depot, resulting in a longer duration of action compared to shorter-chain esters like estradiol valerate and estradiol cypionate. transfemscience.orgwikipedia.org

A study comparing estradiol benzoate (B1203000), estradiol valerate, and estradiol cypionate in humans demonstrated these differences, with estradiol cypionate showing a longer time to peak concentration and a longer duration of elevated estrogen levels compared to the valerate and benzoate esters. nih.gov While direct comparative preclinical studies including this compound are scarce, it is established that it has a markedly prolonged duration of action relative to these other common estradiol esters. wikipedia.org

Interactive Table: Comparative Pharmacokinetic Parameters of Estradiol Esters in Various Species

| Species | Estradiol Ester | Peak Concentration (Cmax) | Time to Peak (Tmax) | Duration of Action |

| Feral Cat | Estradiol Cypionate (0.5 mg/kg) | 1447 pg/mL | - | Elevated levels for over 14.6 days |

| Human | Estradiol Cypionate (5 mg) | Lower than Valerate/Benzoate | ~4 days | ~11 days |

| Human | Estradiol Valerate (5 mg) | Higher than Cypionate | ~2 days | ~7-8 days |

| Human | Estradiol Benzoate (5 mg) | Higher than Cypionate | ~2 days | ~4-5 days |

| Rat | Estradiol Undecylate | - | - | ~80 days |

Data compiled from multiple sources. wikipedia.orgnih.govmdpi.com Note that direct comparative studies under identical conditions are limited.

Pharmacodynamics in Non-Clinical Models

The pharmacodynamic effects of this compound are mediated through its active metabolite, 17β-estradiol.

Temporal Profiles of Estradiol Release and Systemic Exposure in Research Models

A key piece of preclinical data indicates that a single subcutaneous injection of estradiol undecylate in rats resulted in a duration of effect lasting approximately 80 days. wikipedia.org This demonstrates the very long-acting nature of this ester in a non-clinical model.

The release of estradiol from depot formulations is intended to provide sustained and stable systemic exposure. Studies with other long-acting estradiol delivery systems, such as implants in rats, show an initial increase in serum hormone levels, followed by a decline and then a steady-state that can persist for several weeks. nih.gov It is expected that an oily depot of this compound would provide a similar, albeit more extended, profile of systemic exposure to estradiol.

Impact of Administration Route on Preclinical Pharmacological Responses (e.g., implanted capsules, osmotic pumps)

In preclinical research, the method used to administer a long-acting estrogen like this compound is critical, as it directly influences the compound's release kinetics, the stability of circulating estradiol levels, and consequently, the pharmacological response and reproducibility of the study. nih.govresearchgate.net The selection of a delivery system is a key consideration for animal welfare and for ensuring the scientific validity of the results. nih.gov Commonly used methods in animal models include slow-release implanted systems, such as matrix pellets and reservoir implants, as well as intramuscular injections. nih.govmdpi.com

Studies comparing different slow-releasing systems for estradiol in mice have highlighted significant differences in their performance. nih.govresearchgate.net Matrix pellets (MP), where the hormone is mixed within a matrix, and reservoir implants (RI), which contain a core of the hormone surrounded by a release-controlling membrane, are two common options. nih.gov Research shows that the actual amount of estradiol released from these devices can differ from the specifications provided by the manufacturer. nih.govresearchgate.net Matrix pellets, for instance, may exhibit inadequate or inconsistent release, while reservoir implants can be prone to an initial "burst effect," releasing a large bolus of the hormone immediately after implantation before settling into a steady release rate. nih.govresearchgate.net

A key finding is that reservoir implants tend to offer superior control over the release of estradiol, resulting in reduced inter-individual variability compared to matrix pellets. nih.govresearchgate.net This enhanced consistency can improve the statistical power of in vivo experiments, which may allow for a reduction in the number of animals required to achieve significant results, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement). nih.govresearchgate.net The choice between these systems can, therefore, significantly impact the reliability and reproducibility of preclinical studies investigating the effects of sustained estrogen exposure. nih.gov

| Feature | Matrix Pellet (MP) | Reservoir Implant (RI) |

|---|---|---|

| Release Mechanism | Hormone is dispersed within a solid matrix and released as the matrix degrades or through diffusion. | A core reservoir of the hormone is enclosed by a semi-permeable membrane that controls the release rate. |

| Release Kinetics | Can be subject to inadequate or inconsistent release over the implantation period. | Prone to an initial "burst effect" but can provide more stable, controlled release thereafter. |

| Inter-individual Variability | Higher variability in hormone levels observed between individual animals. | Lower inter-individual variability, leading to more consistent exposure across a study group. |

| Experimental Impact | May reduce the statistical power and reproducibility of experiments. | Can improve statistical power, potentially allowing for a reduction in animal numbers. |

Intramuscular administration of estradiol esters, such as estradiol cypionate, represents another route used in preclinical studies. mdpi.comresearchgate.net In feral cats, intramuscular injection led to dose-dependent peak serum concentrations (Cmax) and duration of exposure. mdpi.comresearchgate.net This route provides an alternative to surgical implantation of pellets or pumps but results in pharmacokinetic profiles characterized by a peak concentration followed by a decline, rather than the continuous, steady-state levels sought with implants. mdpi.com

Dose-Response Relationships in Animal Studies

Establishing a clear dose-response relationship is fundamental in preclinical pharmacology to understand a compound's potency and its effects on various biological systems. For estrogens, these relationships have been extensively studied in animal models, revealing that different physiological endpoints can respond to different concentrations of estradiol. psu.edu

In studies using ovariectomized mice, which eliminates endogenous estrogen production, administration of estradiol via slow-release pellets demonstrated distinct dose-dependent effects on bone and uterine tissue. psu.edu Treatment with an estradiol dose as low as 5 µg/kg/day was sufficient to prevent the bone loss at the spine and femur that occurs following ovariectomy. psu.edu However, higher doses were required to elicit a significant uterine response in older mice, indicating that skeletal tissue can be more sensitive to lower levels of estrogen than reproductive tissue in certain experimental paradigms. psu.edu A very high dose (500 µg/kg/day) resulted in a sclerotic bone response, characterized by a marked increase in bone mass. psu.edu

| Treatment Group | Dose (E2) | Effect on Bone Mineral Density (BMD) | Effect on Uterine Weight |

|---|---|---|---|

| Sham Operated | N/A | Baseline | Baseline |

| OVX + Vehicle | 0 µg/kg/day | Significantly decreased vs. Sham | Significantly decreased vs. Sham |

| OVX + E2 | 5 µg/kg/day | Prevented bone loss; comparable to Sham | No significant increase vs. OVX + Vehicle |

| OVX + E2 | 10 µg/kg/day | Comparable to Sham | Slight, non-significant increase |

| OVX + E2 | 40 µg/kg/day | Comparable to Sham | Significant increase vs. OVX + Vehicle |

| OVX + E2 | 500 µg/kg/day | Marked increase (sclerotic response) | Marked increase |

The dose of an estradiol ester also directly correlates with resulting serum estradiol concentrations. In a study using estradiol benzoate (EB) in ovariectomized mice, serum estradiol levels increased linearly with the administered dose of EB. plos.org This confirms that the administered dose effectively controls the systemic exposure to the active hormone. plos.org These varying hormone levels can then be linked to dose-dependent pharmacological effects, such as behavioral changes. For example, mice treated with a high dose of EB exhibited enhanced fear learning compared to control or low-dose groups. plos.org The relationship between estrogen dose and a biological response is not always linear; in some cases, it can follow an inverted U-shaped function, where physiological doses are stimulatory but supraphysiological levels have diminished or opposite effects. nih.gov

Modeling Preclinical Exposure to Inform Research Design

Modeling preclinical exposure is a crucial step in translational research, aiming to design animal studies that accurately mimic or anticipate the pharmacokinetic profile of a drug in humans. mdpi.com This is particularly important for hormones like estradiol, where therapeutic effects are tightly linked to concentration. The goal is to establish an appropriate animal model and a corresponding dosing regimen—including the route and dose—that produces a relevant and predictable exposure pattern. mdpi.com

Preclinical experiments with estrogens have utilized various administration routes, including oral gavage, intraperitoneal injection, subcutaneous pellets, and osmotic pumps. mdpi.com However, achieving a stable, continuous exposure that mimics chronic oral administration in humans can be challenging in animal models like mice, which have a much faster metabolism. mdpi.com Studies on the estrogen estetrol (B1671307) found that subcutaneous, intraperitoneal, or oral administration in mice failed to produce the stable, steady-state plasma concentrations observed in women. mdpi.com

The use of osmotic minipumps, which continuously release a compound over several weeks, has been shown to be an effective method for providing an exposure profile in mice that more closely mimics chronic oral dosing in humans. mdpi.com This approach avoids the sharp peaks and troughs in concentration associated with bolus injections. mdpi.com

A key component of this modeling is the careful determination of a "mouse equivalent dose." mdpi.com This calculation often involves more than simple weight-based allometric scaling; it requires comparative pharmacokinetic studies to find the dose and administration route in mice that best replicates the target exposure (e.g., mean plasma concentration) achieved in human clinical trials. mdpi.comnih.gov By precisely defining the most appropriate dose and administration method, researchers can develop more predictive preclinical animal models to characterize molecular mechanisms, reveal new therapeutic applications, and anticipate potential effects of a given human treatment. mdpi.com

Cellular and Molecular Mechanisms of Action in Research Contexts

Estrogen Receptor (ER) Interactions

Estradiol (B170435) exerts its effects primarily through interaction with two principal subtypes of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov These receptors are ligand-activated transcription factors that modulate the expression of a vast array of genes, thereby controlling various physiological processes. wikipedia.orgresearchgate.net

As a prodrug, Estradiol diundecanoate itself is essentially inactive, possessing negligible affinity for estrogen receptors. mdpi.com Its biological activity is dependent on its conversion to estradiol. Estradiol, in contrast, binds with high affinity to both ERα and ERβ. nih.gov

In vitro studies have quantified the binding affinities of estradiol for both receptor subtypes, though the exact values can vary depending on the assay system and conditions. Generally, estradiol shows a slightly higher affinity for ERα than for ERβ. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, reflects this.

In Vitro Binding Affinity of 17β-Estradiol for Estrogen Receptors

| Receptor Subtype | Dissociation Constant (Kd) | Source System | Reference |

|---|---|---|---|

| Human ERα | ~0.1 nM - 0.2 nM | In vitro synthesized protein / Rat uterine cytosol | nih.govnih.govuthscsa.edu |

| Human/Rat ERβ | ~0.4 nM - 0.5 nM | In vitro synthesized protein | nih.govnih.gov |

| Human ERα (isoform ER66) | ~68.81 pM | Cell-free expressed protein | nih.govwikipedia.org |

| Human ERα (isoform ER46) | ~60.72 pM | Cell-free expressed protein | nih.govwikipedia.org |

The binding of estradiol to an estrogen receptor, located either in the cytoplasm or the nucleus, initiates a cascade of molecular events. hormonebalance.org In its unbound state, the receptor is typically part of a large multi-protein complex that includes heat shock proteins (HSPs), which maintain the receptor in an inactive conformation. mdpi.com

Upon binding estradiol, the receptor undergoes a critical conformational change. hormonebalance.org This transformation causes the dissociation of the associated HSPs and other inhibitory proteins. researchgate.net The now-activated receptor forms dimers, pairing with another estradiol-bound receptor. hormonebalance.org These can be either homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). oup.com

This ligand-receptor dimer complex then translocates into the nucleus if it was not already there. researchgate.net The process of nuclear translocation is a critical step for the receptor to access the cell's genetic material and carry out its function as a transcription factor. vu.nl Studies have shown that ligand binding is a key trigger for this nuclear localization. vu.nlepa.gov

The primary mechanism of action for nuclear estrogen receptors is the regulation of gene transcription, often referred to as the classical or genomic pathway. This process is mediated by the direct binding of the estradiol-ER dimer complex to specific DNA sequences known as Estrogen Response Elements (EREs). researchgate.netresearchgate.net EREs are located in the promoter regions of target genes.

The binding of the ER complex to an ERE initiates the recruitment of a large complex of other proteins, including coactivators or corepressors.

Coactivators: In the presence of an agonist like estradiol, the receptor conformation favors the recruitment of coactivator proteins (e.g., members of the SRC/p160 family, CBP/p300). These coactivators facilitate gene transcription by modifying chromatin structure, often through histone acetylation, making the DNA more accessible to the RNA polymerase II transcription machinery. researchgate.net

Corepressors: In contrast, when the receptor is bound by an antagonist, its conformation promotes the recruitment of corepressor proteins (e.g., NCoR, SMRT), which typically lead to the repression of gene transcription.

The specific ERE sequence can influence the conformation of the bound ER, thereby modulating its interaction with coregulatory proteins and ultimately affecting the level of transcriptional activity. researchgate.net

In addition to the classical nuclear pathway, estradiol can elicit rapid biological responses that are too swift to be explained by gene transcription. These non-genomic actions are initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm, as well as by the G protein-coupled estrogen receptor 1 (GPER1, formerly known as GPR30).

Activation of these receptors triggers rapid intracellular signaling cascades. Key pathways include:

MAPK/ERK Pathway: Estradiol binding to mERs can quickly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can lead to the phosphorylation of various downstream proteins, influencing cellular processes like proliferation and survival.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another major target of non-genomic estrogen action. Activation of this pathway is crucial for cell survival, as Akt can phosphorylate and inactivate several pro-apoptotic proteins.

Protein Kinase A (PKA): GPER1 activation by estradiol can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

GPER1 Signaling: GPER1 is a seven-transmembrane receptor that, upon activation by estradiol, can trigger calcium mobilization and transactivate other receptors like the epidermal growth factor receptor (EGFR), further amplifying downstream signaling through the MAPK and PI3K pathways.

These rapid, non-genomic pathways can also "cross-talk" with the genomic pathway, for instance, by phosphorylating and activating nuclear ERs or their coactivators, thereby integrating short-term and long-term cellular responses to estradiol.

Cellular Process Modulation (In Vitro and Ex Vivo)

The activation of genomic and non-genomic signaling pathways by estradiol culminates in the modulation of fundamental cellular processes, most notably the balance between cell proliferation and programmed cell death (apoptosis).

Estradiol's effect on cell fate is highly context-dependent, capable of being both pro-proliferative and anti-apoptotic, or, under certain conditions, pro-apoptotic. mdpi.com

Stimulation of Proliferation and Inhibition of Apoptosis: In many estrogen-responsive tissues, estradiol is a potent mitogen, stimulating cell division. This is often achieved by upregulating the expression of genes involved in cell cycle progression. Concurrently, estradiol promotes cell survival by inhibiting apoptosis. This anti-apoptotic effect can be mediated through the activation of survival pathways like PI3K/Akt and the regulation of apoptosis-related proteins such as those in the Bcl-2 family. mdpi.com For example, estradiol has been shown to protect podocytes from experimentally induced apoptosis in vitro.

Induction of Apoptosis: Paradoxically, estradiol can also induce apoptosis. This phenomenon is notably observed in breast cancer cells that have been deprived of estrogen for long periods (in vitro models of acquired resistance to endocrine therapy). mdpi.com In these long-term estrogen-deprived (LTED) cells, estradiol switches from a proliferative to an apoptotic agent. mdpi.com The mechanisms involved can include the activation of the extrinsic (death receptor) apoptosis pathway, such as the Fas/FasL system, and the intrinsic (mitochondrial) pathway. Estradiol has also been reported to induce apoptosis in vascular smooth muscle cells and prostate cancer cells.

Modulation of Intracellular Signaling Cascades (e.g., Ca2+ levels, mitochondrial function)

Estradiol is a significant modulator of intracellular signaling, impacting fundamental cellular processes such as calcium (Ca2+) homeostasis and mitochondrial function. These nongenomic effects are rapid and play a crucial role in cellular physiology.

Research has demonstrated that estradiol can activate the mitochondrial Ca2+ uniporter, the primary channel for calcium entry into the mitochondria. nih.govuva.es This activation leads to an increase in mitochondrial Ca2+ uptake. nih.govuva.es This process is not merely for buffering cytosolic calcium; it is a key regulatory mechanism. The influx of Ca2+ into the mitochondrial matrix stimulates the rate of respiration and ATP production. uva.es

Estradiol also influences mitochondrial-mediated apoptosis. In macrophages, estrogen regulates intracellular Ca2+ levels, which modulates the activity of the anti-apoptotic protein Bcl-2 and decreases the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preserving cell viability. frontiersin.orgfrontiersin.org

Table 1: Estradiol's Influence on Intracellular Signaling

| Signaling Molecule/Organelle | Effect of Estradiol | Cellular Outcome | Supporting References |

|---|---|---|---|

| Intracellular Ca2+ | Increases cytosolic and mitochondrial levels | Modulation of enzyme activity, gene expression, and apoptosis | nih.govuva.esnih.govfrontiersin.orgfrontiersin.orgmdpi.com |

| Mitochondria | Activates Ca2+ uptake, promotes biogenesis (via GPER-Sirt1), inhibits NAD+ metabolism, preserves mitochondrial integrity | Enhanced ATP production, reduced apoptosis, regulation of cellular metabolism | uva.esnih.govelifesciences.orgfrontiersin.org |

Influence on Immune Cell Responses (e.g., monocyte/macrophage activity)

Estradiol significantly modulates the function of innate immune cells, particularly monocytes and macrophages, which are critical in orchestrating inflammatory responses. plos.org Studies have shown that estradiol generally exerts anti-inflammatory effects. For instance, it attenuates the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) by these cells. plos.org Similarly, the production of the pro-inflammatory chemokine CXCL8 is decreased by estradiol in monocytes challenged with bacterial components like lipopolysaccharide (LPS). plos.org

In response to bacterial challenges like Staphylococcus aureus, pretreatment with 17β-estradiol has been found to decrease the gene expression and production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. nih.govnih.gov This is accompanied by a reduction in the expression of Toll-like receptor 2 (TLR2), a key pattern recognition receptor involved in detecting bacterial components. nih.govnih.gov

The mechanism for these immunomodulatory effects involves the regulation of estrogen receptor (ER) expression. Research has shown that in human macrophages, estradiol treatment induces the expression of a specific N-terminal truncated ERα variant known as ERα46. plos.org The differential expression of ER isoforms may account for the cell-specific effects of estradiol on gene expression. plos.org Beyond direct inflammation, estradiol has been shown to promote trained immunity in female macrophages, enhancing their response to subsequent challenges and providing better resistance to sepsis. frontiersin.org In the context of viral immunity, estradiol can prime vaginal dendritic cells to induce Th17 responses, which are crucial for combating sexually transmitted viral infections. plos.org

Table 2: Effects of Estradiol on Monocyte/Macrophage Function

| Function | Effect of Estradiol | Molecular Mechanism | Supporting References |

|---|---|---|---|

| Cytokine Production | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, CXCL8) | Inhibition of NF-κB pathway | plos.orgnih.govnih.gov |

| Receptor Expression | Decreased Toll-like receptor 2 (TLR2) | - | nih.govnih.gov |

| Estrogen Receptor | Increased expression of ERα46 in macrophages | Mediated through usage of the ERα F promoter | plos.org |

| Cell Proliferation | Influenced by hydroxylated estrogen metabolites | - | clinexprheumatol.org |

| Trained Immunity | Enhances response in female macrophages | - | frontiersin.org |

Impact on Specific Tissue-Derived Cells (e.g., osteoclasts, fibroblasts, endothelial cells, astrocytes, neurons)

Estradiol's influence extends to a wide array of tissue-specific cells, underscoring its pleiotropic effects throughout the body.

Osteoclasts: Estradiol is a critical regulator of bone homeostasis. It directly inhibits bone resorption by inducing apoptosis (programmed cell death) in mature osteoclasts, the cells responsible for breaking down bone tissue. nih.gov It also suppresses the formation of new osteoclasts (osteoclastogenesis). nih.gov In states of estrogen deficiency, the expression of RANKL, a key factor for osteoclast formation, is increased, leading to excessive bone resorption. mdpi.com Research on in vitro models of estrogen withdrawal has shown that it can alter the cellular architecture, specifically the podosome and microtubule dynamics, which may contribute to the enhanced bone resorption activity seen after menopause. scholaris.ca

Fibroblasts: The effect of estradiol on fibroblasts can be context-dependent. It has been shown to stimulate the proliferation of human fibroblasts. nih.gov In skin, estradiol can act as a pro-fibrotic agent, promoting the production of extracellular matrix components like fibronectin and collagen, which can contribute to dermal thickness. d-nb.inforesearchgate.net Conversely, in the context of aging, estradiol treatment can restore key fibroblast functions, including proliferation, migration, and differentiation, which are essential for effective wound healing. nih.gov

Endothelial Cells: Estradiol plays a significant role in vascular health by acting on endothelial cells, which line the interior surface of blood vessels. It promotes the migration and proliferation of human umbilical vein endothelial cells, processes vital for angiogenesis and vessel repair. nih.gov This is mediated, in part, through the RhoA/ROCK signaling pathway. nih.gov Estradiol also enhances the attachment of endothelial cells to extracellular matrix proteins and can inhibit pro-inflammatory activation. proquest.comnih.gov

Astrocytes and Neurons: In the central nervous system, estradiol exerts significant neuroprotective and modulatory effects. It can signal directly to astrocytes, inducing elevations in intracellular calcium. nih.gov This signaling can be protective against insults like oxidative stress. nih.gov Estradiol also modulates neurotransmission by increasing the expression of glutamate (B1630785) transporters in astrocytes and increasing the frequency of slow inward currents (SICs) in hippocampal neurons. mdpi.comnih.gov Furthermore, estradiol has been shown to be neuroprotective by stimulating the proliferation of progenitor cells and their differentiation into neurons in the hippocampus of middle-aged animals. conicet.gov.ar In the hypothalamus, estradiol stimulates astrocytes to produce neuroprogesterone, a key step in the hormonal cascade that triggers ovulation. frontiersin.org

Table 3: Summary of Estradiol's Impact on Tissue-Specific Cells

| Cell Type | Key Effects of Estradiol | Supporting References |

|---|---|---|

| Osteoclasts | Inhibits bone resorption, induces apoptosis, suppresses differentiation | nih.govnih.govmdpi.comscholaris.ca |

| Fibroblasts | Stimulates proliferation, can be pro-fibrotic, restores function in aging | nih.govd-nb.inforesearchgate.netnih.gov |

| Endothelial Cells | Promotes migration and proliferation, enhances attachment, inhibits inflammation | nih.govproquest.comnih.gov |

| Astrocytes | Induces Ca2+ signals, provides neuroprotection, modulates glutamate uptake | mdpi.comnih.govnih.govfrontiersin.org |

| Neurons | Promotes neurogenesis, modulates synaptic currents, offers neuroprotection | nih.govconicet.gov.ar |

Sex-Specific Cellular Responses to Estradiol Esters

The cellular response to estradiol can differ significantly between cells derived from female (XX) and male (XY) donors, highlighting the importance of a sex-specific perspective in research.

Studies on human fibroblasts and endothelial cells have revealed that sex-matched hormone stimulation (estradiol on female cells) significantly increases proliferation and bioenergetic capacity. nih.govbiorxiv.org In contrast, cross-sex stimulation (estradiol on male cells) can have inhibitory effects on these processes. nih.gov This is strikingly illustrated in vasculogenesis assays, where estradiol treatment enhanced the formation of vascular networks in tissues from female donors but potently inhibited this process in tissues from male donors. nih.gov

These sex-specific responses are also evident in immune cells. For example, while estradiol can attenuate apoptosis induced by reactive oxygen species in cardiomyocytes from female mice, this protective effect is not observed in males. frontiersin.org In studies using macrophage cell lines, female-derived macrophages showed greater sensitivity in terms of proliferation when exposed to sex-mismatched cellular environments compared to male-derived macrophages. nih.gov

Even within the central nervous system, sex-specific responses to estradiol have been noted. In one study, estradiol induced a more significant increase in intracellular calcium in male astrocytes compared to female astrocytes and uniquely stimulated progesterone (B1679170) synthesis in male astrocytes. mdpi.com In the vasculature, high-dose estrogen exposure resulted in more dramatic dysfunction in arterioles from biological males, affecting both endothelial and smooth muscle function, whereas in females the dysfunction was primarily endothelial. physiology.org

Table 4: Examples of Sex-Specific Cellular Responses to Estradiol

| Cell Type/System | Response in Females (XX) | Response in Males (XY) | Supporting References |

|---|---|---|---|

| Fibroblasts/Endothelial Cells | Increased proliferation and bioenergetics | Inhibited proliferation and bioenergetics | nih.govbiorxiv.org |

| Vasculogenesis | Enhanced | Inhibited | nih.gov |

| Arterioles (High-Dose E2) | Endothelial dysfunction (switch to H2O2-mediated dilation) | More severe dysfunction (endothelial and smooth muscle) | physiology.org |

| Macrophages (Cardiomyocyte data) | Attenuated ROS-induced apoptosis | No attenuation of ROS-induced apoptosis | frontiersin.org |

| Astrocytes | Lower increase in intracellular Ca2+ | Higher increase in intracellular Ca2+, progesterone synthesis induced | mdpi.com |

Receptor Binding Assays and Bioanalytical Methodologies in Research

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental tools for determining the affinity of a compound for a specific receptor. These assays provide crucial data on the potential for a substance to initiate receptor-mediated biological responses.

Competitive binding assays using recombinant human estrogen receptors, ERα and ERβ, are widely employed to determine the relative binding affinity (RBA) of a test compound. In this type of assay, a fixed concentration of a radiolabeled ligand, typically [³H]17β-estradiol, is incubated with either ERα or ERβ in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radiolabeled ligand for binding to the receptor. By measuring the amount of radiolabeled ligand that is displaced, the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC₅₀) can be determined.

The RBA is then calculated as the ratio of the IC₅₀ of the reference compound (17β-estradiol, RBA set to 100%) to the IC₅₀ of the test compound, multiplied by 100. While direct RBA data for estradiol (B170435) diundecanoate is scarce due to its nature as a prodrug, the principle of the assay is to assess the binding of its active form, 17β-estradiol. The differential binding affinities of ligands for ERα and ERβ can provide insights into their potential tissue-selective effects, as the two receptor subtypes have distinct tissue distributions and physiological roles.

| Parameter | Description | Relevance to Estradiol Diundecanoate Research |

|---|---|---|

| Recombinant Human Estrogen Receptors (ERα, ERβ) | Purified ERα and ERβ proteins produced through recombinant DNA technology. | Provides a standardized and consistent source of receptors for reproducible binding assays of the active metabolite, 17β-estradiol. |

| Competitive Binding Principle | An unlabeled ligand (test compound) competes with a labeled ligand (e.g., [³H]17β-estradiol) for binding to the receptor. | Allows for the determination of the binding affinity of 17β-estradiol, the active form of this compound. |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of a test compound that displaces 50% of the specific binding of the radiolabeled ligand. | A key parameter used to calculate the Relative Binding Affinity (RBA). |

| Relative Binding Affinity (RBA) | The ratio of the IC₅₀ of a reference compound (e.g., 17β-estradiol) to the IC₅₀ of the test compound, expressed as a percentage. | Quantifies the binding potency of the active metabolite relative to the natural ligand, 17β-estradiol. |

Radioligand binding techniques are a cornerstone of receptor pharmacology. The displacement of a radiolabeled ligand, such as [³H]17β-estradiol, is the most common method for characterizing the binding of unlabeled ligands to estrogen receptors. These assays are highly sensitive and specific.

The basic procedure involves incubating the receptor source (e.g., recombinant ERα or ERβ) with a constant concentration of [³H]17β-estradiol and a range of concentrations of the unlabeled competitor, such as 17β-estradiol derived from the hydrolysis of this compound. After reaching equilibrium, the bound and free radioligand are separated, often by filtration or absorption onto hydroxyapatite. The amount of radioactivity bound to the receptor is then quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC₅₀ value and subsequently the RBA can be derived.

Fluorescence-based techniques offer powerful, non-radioactive alternatives for studying estrogen receptor-ligand interactions in real-time and in living cells. These methods can provide dynamic information about ligand binding, receptor dimerization, and conformational changes.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are techniques that measure the proximity of two fluorescently or luminescently tagged molecules. In the context of ER research, one could tag ER monomers with donor and acceptor fluorophores. Upon ligand-induced dimerization, the donor and acceptor come into close proximity, resulting in a measurable FRET or BRET signal. These assays can be used to screen for compounds that induce or inhibit ER dimerization.

Fluorescent Probes: Specially designed fluorescent molecules that change their properties upon binding to the ER can also be used. For example, a fluorescently labeled estradiol derivative can be used in a competitive binding assay where its displacement by an unlabeled ligand leads to a change in fluorescence polarization. These methods are amenable to high-throughput screening.

While no specific studies utilizing these techniques for this compound have been identified, they represent valuable tools for investigating the downstream molecular events following the binding of its active metabolite, 17β-estradiol, to the estrogen receptor.

Historically, rat uterine cytosol (RUC) has been a primary source of estrogen receptors for binding assays. The uterus is a target tissue for estrogens and expresses a high concentration of ERs. The principle of the RUC-based binding assay is similar to that of assays using recombinant receptors. Uterine tissue from immature or ovariectomized rats is homogenized, and the cytosolic fraction containing the ERs is isolated. This cytosol is then used in competitive binding experiments with a radiolabeled estrogen, such as [³H]17β-estradiol, and the test compound.

These assays have been instrumental in the initial characterization of the estrogenic or anti-estrogenic activity of many compounds. However, the use of recombinant receptors is now more common due to the higher purity, consistency, and the ability to test ERα and ERβ isoforms separately.

Advanced Bioanalytical Method Development for Research

The accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary analytical techniques employed for this purpose.

HPLC and UPLC are powerful separation techniques that are widely used for the analysis of steroid hormones, including estradiol and its esters. These methods offer high resolution, sensitivity, and specificity. For the analysis of this compound, a reverse-phase HPLC method is typically employed.

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector. The choice of column and mobile phase is critical for achieving optimal separation. For estradiol esters, C18 columns are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector, as estrogens contain a chromophore that absorbs UV light. More sensitive detection can be achieved with fluorescence detection after derivatization or by coupling the HPLC system to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely utilized analytical tool for the comprehensive profiling of steroid metabolites, including those of estradiol and its esters like this compound. This technique offers high selectivity and sensitivity, which are crucial for identifying and quantifying the diverse array of estrogen metabolites present in complex biological samples such as urine and plasma. nih.govmdpi.comendocrine-abstracts.org

The process typically involves several key steps. Initially, the biological sample undergoes extraction to isolate the steroids. This is often followed by enzymatic hydrolysis to cleave any conjugated metabolites, and then derivatization. mdpi.com Derivatization is a critical step that enhances the volatility and thermal stability of the estrogen molecules, making them amenable to gas chromatography. Common derivatization procedures include two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization. nih.gov This dual derivatization has been shown to improve the detectability of estrogens. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. A high-temperature MXT-1 column, for instance, can achieve good separation with symmetric peak shapes for various estrogen derivatives within a short run time. nih.gov Following separation, the metabolites enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectra provide a unique "fingerprint" for each metabolite, allowing for their definitive identification and quantification. nih.govmdpi.com

GC-MS methods have been successfully developed and validated for the quantification of a wide range of estrogen metabolites. These methods demonstrate good linearity, precision, and accuracy, with low limits of quantification (LOQ), often in the range of 0.02 to 0.1 ng/ml for many estrogens. nih.gov The high sensitivity of GC-MS makes it particularly valuable for measuring the low concentrations of estrogen metabolites found in certain populations, such as postmenopausal women. nih.govendocrine-abstracts.org

Table 1: Performance Characteristics of a Validated GC-MS Method for Estrogen Metabolite Analysis nih.gov

| Parameter | Finding |

| Linearity (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.02 to ~0.1 ng/ml (most estrogens) |

| Precision (% CV) | 1.4 to 10.5% |

| Accuracy (% bias) | 91.4 to 108.5% |

This interactive table summarizes the performance metrics of a specific GC-MS method, highlighting its reliability for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the sensitive and selective quantification of steroids, including estradiol and its esters, in various biological matrices like plasma and serum. nih.govthermofisher.comnih.gov This technique is favored for its ability to accurately measure low concentrations of hormones, a critical requirement for many clinical research applications. nih.govthermofisher.com

The methodology involves separating the compounds in the sample using liquid chromatography, followed by detection with a tandem mass spectrometer. The sample preparation often includes a liquid-liquid extraction (LLE) step to isolate the analytes from the complex matrix. thermofisher.com Chromatographic separation is typically achieved using a reversed-phase HPLC column. nih.gov

One of the significant advantages of some LC-MS/MS methods is the ability to quantify estradiol without the need for chemical derivatization, which can streamline the analytical process. nih.govnih.gov The mass spectrometer is operated in a mode that allows for the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, a process known as selected reaction monitoring (SRM). This provides a high degree of specificity and reduces interference from other compounds in the sample.

LC-MS/MS methods have demonstrated excellent analytical performance. For instance, a developed method for estradiol quantification showed linearity across a wide concentration range (0.2-10311.6 pmol/L), with a low limit of detection (LoD) of 2.8 pmol/L and a limit of quantification (LoQ) of 7.5 pmol/L. nih.gov The precision of these methods is also high, with coefficients of variation typically below 15%. nih.gov

Table 2: Analytical Performance of an LC-MS/MS Method for Estradiol Quantification nih.gov

| Parameter | Result |

| Linearity Range | 0.2–10311.6 pmol/L |

| Limit of Detection (LoD) | 2.8 pmol/L |

| Limit of Quantification (LoQ) | 7.5 pmol/L |

| Intra-laboratory Precision (CV) | 3.0–10.1 % |

| Accuracy (Bias) | Within 15% |

This interactive table presents the key performance indicators of a specific LC-MS/MS method, underscoring its sensitivity and accuracy for estradiol measurement.

The high sensitivity of LC-MS/MS allows for the detection of estradiol at very low concentrations, down to the picogram per milliliter (pg/mL) level. thermofisher.com This capability is essential for detailed studies in endocrinology and other research areas where precise measurement of low hormone levels is crucial.

Electrochemical Methods in Estradiol Research (e.g., cyclic voltammetry, square wave voltammetry)

Electrochemical methods offer a simple, cost-effective, and highly sensitive alternative for the determination of estradiol. ufms.br Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to study the electrochemical behavior of estradiol and to quantify its presence in various samples, including pharmaceutical formulations. ufms.brdergipark.org.tr

The principle behind these methods is the electrochemical oxidation of the estradiol molecule at the surface of an electrode. ufms.br In cyclic voltammetry, the potential of the working electrode is ramped linearly versus time, and the resulting current is measured. For estradiol, a non-reversible oxidation peak can be observed at a specific potential, for example, +640 mV versus an Ag/AgCl reference electrode when using a carbon paste electrode. ufms.br This peak current is proportional to the concentration of estradiol in the sample.

Square wave voltammetry is another powerful technique known for its high sensitivity. dergipark.org.tr By optimizing instrumental parameters such as frequency, amplitude, and potential step, a linear relationship between the peak current and estradiol concentration can be established over a specific range. ufms.br For instance, a calibration curve for estradiol has been established in the concentration range of 0.059 - 2.997 mg L-1, with a detection limit of 21.85 µg L-1. ufms.br

To enhance the sensitivity and performance of electrochemical sensors, various modifications to the working electrode have been explored. These include the use of glassy carbon electrodes modified with nanocomposites, such as α-Fe2O3 nanoparticles supported on carbon nanotubes, and graphene-based electrodes. mdpi.commdpi.com These modifications can lead to an enhanced electrochemical response and prevent fouling of the electrode surface. mdpi.com

Table 3: Comparison of Different Electrode Materials for Estradiol Detection mdpi.com

| Electrode Type | Sensitivity (µAµM⁻¹ cm⁻²) | Detection Limit (µM) |

| Graphene Screen-Printed Electrode (GHPSPE) | 0.151 | 0.0041 |

| 3D Graphene Foam Screen-Printed Electrode (3D-GFSPE) | 0.429 | 0.097 |

| Electrochemically Exfoliated Graphene-Modified Electrode (EEFGHSPE) | 0.273 | 0.018 |

This interactive table compares the performance of different graphene-based electrodes, demonstrating how material modifications can influence sensitivity and detection limits.

The development of novel electrochemical methods, including electrochemical enzyme-linked immunosorbent assays (ELISAs), further expands the utility of this approach for screening purposes. scispace.com These methods combine the specificity of antibody-based assays with the sensitivity of electrochemical detection. scispace.com

Effect-Based Bioassays for Estrogenic Activity in Environmental and Biological Samples

Effect-based bioassays are invaluable tools for assessing the total estrogenic activity of a sample, which is a cumulative measure of the effects of all estrogenic compounds present. These assays are particularly useful for screening environmental and biological samples where a complex mixture of compounds with estrogenic properties may exist. nih.gov Instead of quantifying individual compounds, these bioassays measure a biological response that is indicative of estrogen receptor activation.

Several in vitro bioassays are commonly used to determine estrogenic activity. These include:

Yeast Estrogen Screen (YES): This assay utilizes genetically modified yeast cells that express the human estrogen receptor and a reporter gene (e.g., lacZ). In the presence of estrogenic compounds, the receptor is activated, leading to the expression of the reporter gene, which can be measured colorimetrically. researchgate.net

Estrogen Receptor-mediated Chemically Activated Luciferase gene expression (ER-CALUX): This is a mammalian cell-based reporter gene assay that uses a human cell line containing the estrogen receptor and a luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity of the sample. researchgate.net

Ishikawa Cell Bioassay: This assay uses a human endometrial adenocarcinoma cell line in which alkaline phosphatase enzyme activity is stimulated by estrogens. The level of enzyme induction can be quantified and is a measure of estrogenic potency. oup.com

These bioassays are highly sensitive and can detect estrogenic activity at very low levels, often below the detection limits of conventional chemical analysis methods. researchgate.net This makes them particularly suitable for monitoring the estrogenicity of environmental waters and for screening for endocrine-disrupting chemicals. nih.govresearchgate.net

Steroidogenesis and Endogenous Estrogen Metabolism in Research

Enzymatic Hydrolysis and Bioactivation of Estradiol (B170435) Diundecanoate

Estradiol diundecanoate is pharmacologically inactive in its esterified form. Its biological activity is unlocked through enzymatic hydrolysis, a process that cleaves the undecanoate ester bonds to release free 17β-estradiol. This conversion is a critical step that dictates the pharmacokinetic profile and therapeutic effects of the compound.

The bioactivation of this compound is primarily mediated by a class of enzymes known as esterases. These enzymes are ubiquitously distributed throughout the body and are responsible for the hydrolysis of a wide range of endogenous and exogenous ester-containing compounds. nih.gov

Carboxylesterases (CES) are a major family of serine hydrolases that play a significant role in the metabolism of ester-containing drugs. nih.gov Human tissues contain two primary carboxylesterases, CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities. nih.govpharmgkb.org CES1 is predominantly found in the liver, but also in adipose tissue, kidneys, and lungs, while CES2 is highly expressed in the intestine. nih.govnih.gov The cleavage of the ester bond in estradiol esters like this compound is carried out by these esterases in various tissues, including the liver and blood, releasing estradiol and undecanoic acid. smolecule.com

Another important enzyme implicated in the hydrolysis of long-chain fatty acid esters of estradiol is hormone-sensitive lipase (B570770) (HSL). epa.govnih.gov Studies on bovine placenta have demonstrated that an esterase with properties very similar to HSL is responsible for hydrolyzing steroid fatty acid esters, regenerating the free hormone. epa.govnih.gov This suggests that HSL, present in adipose tissue and other hormone-sensitive tissues, likely contributes to the local conversion of this compound to estradiol. epa.govnih.gov

The process of hydrolysis renders the estradiol molecule active, allowing it to bind to estrogen receptors and elicit its physiological effects. wikipedia.org The undecanoic acid released during this process is a naturally occurring fatty acid and is metabolized through normal fatty acid pathways.

Table 1: Key Esterases in this compound Hydrolysis

| Enzyme Family | Specific Enzyme(s) | Primary Tissue Distribution | Role in Hydrolysis |

|---|---|---|---|

| Carboxylesterases (CES) | CES1, CES2 | Liver, Intestine, Adipose Tissue, Kidney, Lung nih.govnih.gov | Cleavage of ester bonds to release estradiol and undecanoic acid. smolecule.com |

| Lipases | Hormone-Sensitive Lipase (HSL) | Adipose Tissue, Placenta, other hormone-sensitive tissues epa.govnih.gov | Hydrolysis of long-chain fatty acid esters of estradiol. epa.govnih.govnih.gov |

Ester Chain Length: The length of the fatty acid ester chain significantly impacts the rate of hydrolysis. Longer-chain esters, such as diundecanoate, are more lipophilic and are hydrolyzed more slowly than shorter-chain esters like estradiol valerate (B167501) or acetate. This slow hydrolysis from the intramuscular depot is responsible for the prolonged duration of action of this compound. wikipedia.org

Tissue-Specific Enzyme Expression: The concentration and activity of esterases vary considerably between different tissues. nih.govnih.gov Tissues with high levels of carboxylesterases or hormone-sensitive lipase will exhibit a higher rate of hydrolysis. biomolther.org For instance, the liver is a primary site of esterase activity. nih.gov

Lipophilicity: The high lipophilicity of this compound, conferred by the long undecanoate chains, leads to its sequestration in adipose tissue. nih.govhelsinki.fioup.com This creates a depot from which the drug is slowly released and hydrolyzed, contributing to its long-lasting effects. nih.govwikipedia.org

Enzyme Kinetics: The intrinsic catalytic efficiency (Km and Vmax) of the specific esterases for this compound will also determine the rate of conversion.

Endogenous Steroidogenesis Pathways Relevant to Estradiol Esters

The final and rate-limiting step in the biosynthesis of estrogens is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase, also known as cytochrome P450 family 19 subfamily A member 1 (CYP19A1). oncotarget.comelsevier.es Aromatase converts androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol. nih.gov

Aromatase expression is not confined to the gonads. It is found in a wide range of tissues, and its expression is regulated in a tissue-specific manner through the use of alternative promoters. oncotarget.comspandidos-publications.comspringermedizin.descispace.com This results in localized estrogen production in various parts of the body:

Gonadal Tissues: In premenopausal women, the ovaries are the primary site of aromatase activity and estrogen production. spandidos-publications.com In men, the testes also express aromatase. scispace.com

Adipose Tissue: In postmenopausal women and men, adipose tissue becomes a significant source of estrogen through the aromatization of circulating androgens. springermedizin.despandidos-publications.com

Neural Tissues: Aromatase is expressed in the brain, where locally produced estrogens play a role in neurodevelopment and function. spandidos-publications.com

Bone: Aromatase activity in bone is important for the maintenance of bone density. researchgate.net

Lymphoid Tissues: The presence of aromatase in lymphoid tissues suggests a role for local estrogen synthesis in immune function.

The tissue-specific expression of aromatase is controlled by different promoters of the CYP19A1 gene, leading to distinct regulatory mechanisms in each tissue. oncotarget.comelsevier.esspandidos-publications.comoup.com

Table 2: Tissue-Specific Expression of Aromatase (CYP19A1)

| Tissue | Significance of Local Estrogen Production |

|---|---|

| Ovaries | Primary site of estrogen synthesis in premenopausal women. spandidos-publications.com |

| Testes | Contributes to estrogen levels in men. scispace.com |

| Adipose Tissue | Major source of estrogen in postmenopausal women and men. springermedizin.despandidos-publications.com |

| Brain | Involved in neurodevelopment and function. spandidos-publications.com |

| Bone | Important for maintaining bone density. researchgate.net |

| Placenta | High levels of expression during pregnancy. |

| Skin | Local estrogen production. |

| Lymphoid Tissues | Potential role in immune modulation. |

Estrone (E1) and estradiol (E2) are metabolically interconvertible, a process primarily catalyzed by various isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govwikipedia.orgelsevierpure.com This interconversion is a key mechanism for regulating the local availability of the more potent estradiol.

Conversion of Estrone to Estradiol (Reductive): Several 17β-HSD isoforms, notably type 1, catalyze the reduction of the less active estrone to the highly potent estradiol. researchgate.net This conversion is favored in tissues like the reproductive tract, contributing to the maintenance of physiological estradiol levels. nih.gov

Conversion of Estradiol to Estrone (Oxidative): Other 17β-HSD isoforms, such as type 2, primarily catalyze the oxidation of estradiol to estrone, thereby reducing local estrogenic activity. researchgate.net

The direction of the reaction (reductive or oxidative) depends on the specific 17β-HSD isoform present in a given tissue and the availability of cofactors (NADH/NADPH for reduction and NAD+/NADP+ for oxidation). oup.com This dynamic equilibrium between estrone and estradiol is a critical aspect of estrogen homeostasis. nih.govhres.ca

The expression and activity of steroidogenic enzymes, including aromatase and 17β-HSD, are tightly regulated by a complex interplay of hormones and transcription factors. nih.govnih.gov This regulation ensures that steroid hormone production is appropriately controlled in a tissue-specific and developmentally appropriate manner.

Hormonal Regulation: Pituitary hormones play a central role in regulating steroidogenesis. frontiersin.org For example, follicle-stimulating hormone (FSH) is a major stimulator of aromatase expression in ovarian granulosa cells, often acting through the cAMP signaling pathway. spandidos-publications.com

Transcriptional Regulation: The expression of genes encoding steroidogenic enzymes is controlled by a variety of transcription factors. nih.govnih.gov Steroidogenic factor-1 (SF-1) is a key nuclear receptor that regulates the tissue-specific expression of many steroid hydroxylases, including aromatase, in the adrenals and gonads. oup.com Other transcription factors, such as GATA factors, are also involved in mediating the hormonal signals that control the transcription of steroidogenic genes. researchgate.net The use of tissue-specific promoters for the CYP19A1 gene, each regulated by a unique set of transcription factors, allows for the differential regulation of aromatase expression in various tissues. oncotarget.comelsevier.esnih.gov

This intricate regulatory network ensures that the synthesis of estrogens is finely tuned to meet the physiological demands of different tissues throughout an individual's life. The administration of an exogenous estrogen prodrug like this compound introduces a substrate that is acted upon by this pre-existing and highly regulated enzymatic machinery.

Interplay with Endogenous Hormone Systems

Feedback Mechanisms with Hypothalamic-Pituitary-Gonadal (HPG) Axis in Research Models

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical endocrine system that governs reproduction and is regulated by a sophisticated feedback loop involving gonadal steroids. nih.govfrontiersin.org The administration of exogenous estradiol, through a long-acting formulation like this compound, directly influences this axis. wikipedia.orgwikipedia.org Estradiol exerts a potent negative feedback effect at both the hypothalamic and pituitary levels, modulating the secretion of key reproductive hormones. nih.govfrontiersin.org

At the Hypothalamus: Estradiol acts on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). nih.gov This is a primary control point of the HPG axis, as GnRH stimulates the pituitary gland to release gonadotropins. nih.govfrontiersin.org Research in various models, including studies on aromatase-deficient men where local estrogen production is impaired, demonstrates that circulating estrogens are crucial for this negative feedback at the hypothalamic level. nih.gov Treatment with estradiol in these models leads to a significant reduction in the frequency of Luteinizing Hormone (LH) pulses, indicating a direct inhibitory effect on the hypothalamic GnRH pulse generator. nih.gov

At the Pituitary Gland: Estradiol also acts directly on the anterior pituitary gland to modulate its sensitivity to GnRH. frontiersin.org It suppresses the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govfrontiersin.org While estradiol is considered the primary hormone providing negative feedback at the hypothalamus, the pituitary appears to require both estradiol and androgens for a complete feedback effect in male models. frontiersin.org Studies using hypogonadal (hpg) mouse models, which lack GnRH and consequently have undeveloped gonads, have been instrumental. frontiersin.org In these models, chronic estradiol treatment can influence gonadotropin secretion, highlighting its role in pituitary regulation. frontiersin.org The effects are mediated through specific estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα), which are present in the pituitary. frontiersin.org

The table below summarizes the principal effects of estradiol on the HPG axis hormones based on findings from various research models.

| Hormone | Level of Action | Effect of Estradiol | Research Model Insight |

|---|---|---|---|

| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Decreased pulse frequency and amplitude | Studies in aromatase-deficient men show circulating estrogen is required for negative feedback on GnRH release. nih.gov |

| Luteinizing Hormone (LH) | Pituitary | Suppressed secretion | Estradiol acts on the pituitary to reduce its response to GnRH stimulation. frontiersin.orgnih.gov |

| Follicle-Stimulating Hormone (FSH) | Pituitary | Suppressed secretion | Estradiol treatment in hpg mice models shows involvement of ERα in regulating FSH release. frontiersin.org |

Impact on Localized Estrogen Production and Function

While the gonads are the primary source of circulating estrogens in premenopausal females, many other tissues throughout the body have the capacity to produce estrogens locally. nih.gov This local synthesis, or intracrinology, is crucial for tissue-specific functions. The key enzyme responsible for this local production is aromatase, which converts androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). frontiersin.orgnih.gov Aromatase is found in numerous extragonadal sites, including adipose tissue, bone, brain, and skin. frontiersin.org

The administration of a potent, long-acting estrogen like this compound introduces high levels of systemic estradiol, which can significantly impact this localized system. wikipedia.orgwikipedia.org

Bypassing Local Synthesis: By providing a direct supply of estradiol, exogenous administration can bypass the need for local aromatization. This can be particularly significant in postmenopausal states where peripheral tissues, especially adipose tissue, become the main source of endogenous estrogen through aromatase activity. nih.gov

Modulating Tissue Function: The elevated systemic estradiol levels directly act on estrogen receptors within these local tissues, influencing their function. In the brain, for example, locally synthesized estrogens are important for processes like neuroprotection and synaptic plasticity. frontiersin.orghmdb.ca Systemic estradiol can supplement or override these local concentrations, exerting widespread effects.

Altering Local Steroid Metabolism: The presence of high levels of exogenous estradiol can influence the expression and activity of enzymes involved in steroid metabolism within specific tissues. For instance, some tissues express 17β-hydroxysteroid dehydrogenase, an enzyme that interconverts the less potent estrone with the highly potent estradiol. frontiersin.org Pathological conditions, such as endometriosis, have been associated with aberrant local estrogen production due to high aromatase expression and a deficiency in the enzyme that inactivates estradiol, leading to a buildup of the potent hormone locally. nih.gov Introducing systemic estradiol would further influence the estrogenic environment in such tissues.

Research has shown that local aromatase activity can be rapidly modulated by factors like phosphorylation, providing a mechanism for swift changes in local estrogen concentrations. nih.govfrontiersin.org The continuous, high levels of estradiol released from a depot like this compound would provide a more stable, long-term estrogenic signal, potentially overriding these rapid, local adjustments.

The following table details the sites of local estrogen production and the potential impact of systemic estradiol administration.

| Tissue | Key Enzyme | Normal Local Function | Impact of Systemic Estradiol (from this compound) |

|---|---|---|---|

| Adipose Tissue | Aromatase | Major source of estrogen post-menopause, influences lipid metabolism. nih.gov | Supplements local production, directly impacting estrogen-responsive fat distribution and metabolism. |

| Brain | Aromatase | Neuroprotection, regulation of HPG axis, synaptic plasticity. frontiersin.orghmdb.ca | Exerts widespread neuroprotective and feedback effects, potentially overriding nuanced local control. frontiersin.org |

| Bone | Aromatase | Maintains bone density by inhibiting osteoclast activity. | Directly acts on estrogen receptors in bone to inhibit resorption, supplementing locally produced estrogen. |

| Endometriotic Tissue (Pathological) | Aromatase (aberrantly expressed) | Drives growth and inflammation of implants. nih.gov | Provides a potent stimulus for the growth of estrogen-dependent tissue. |

Advanced Research Models and Methodological Considerations

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental tools for elucidating the molecular mechanisms of action of estradiol (B170435) and its esters, such as estradiol diundecanoate. These systems allow for controlled experiments in a simplified environment, providing insights into cellular responses to hormonal stimulation.

Immortalized Cell Lines and Primary Cell Cultures

Immortalized cell lines, such as those derived from breast cancer (e.g., MCF-7, T47D) or other estrogen-responsive tissues, are widely used in estradiol research. nih.govatcc.orgbioivt.com These cell lines offer the advantage of being well-characterized and easy to culture, providing a consistent and reproducible model for studying estrogen receptor (ER) signaling pathways. atcc.orgbioivt.com For instance, MCF-7 cells, which are ERα-positive, are a common model to study estrogen-dependent proliferation and gene expression. turkjps.org Researchers have utilized hTERT-immortalized cell lines to combine the in vivo-like characteristics of primary cells with the longevity of continuous cell lines. atcc.org

Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo state. nih.govresearchgate.net For example, primary cultures of nonmalignant human mammary tissue have been used to study the effects of estradiol on cell morphology and protein expression. nih.gov Studies have also utilized primary human dermal and lung fibroblasts, as well as human umbilical vein endothelial cells (HUVEC), to investigate the sex-specific effects of estradiol. nih.govbiorxiv.org These primary cultures, although more challenging to maintain than immortalized cell lines, provide a more physiologically relevant system for understanding the nuanced effects of estrogens on different cell types. researchgate.net

| Cell Model | Type | Key Characteristics Relevant to Estradiol Research |

| MCF-7 | Immortalized Breast Cancer Cell Line | ERα-positive, estrogen-dependent proliferation, used to study hormone therapy responses. turkjps.org |

| T47D | Immortalized Breast Cancer Cell Line | ERα-positive, used in studies of estrogen-induced cell proliferation and gene expression. nih.govnih.gov |

| hTERT-HME1 | Immortalized Mammary Epithelial Cells | Extended lifespan, phenotypically similar to primary cells, serves as a model for breast cancer development. atcc.org |

| Primary Mammary Tissue Cultures | Primary Cell Culture | Derived from nonmalignant tissue, responsive to physiological estradiol concentrations. nih.gov |

| Primary Fibroblasts and Endothelial Cells | Primary Cell Culture | Used to study sex-specific cellular responses to estradiol, including proliferation and bioenergetics. nih.govbiorxiv.org |

Co-culture and 3D Culture Models (e.g., vasculogenesis assays)

To better mimic the complex interactions within tissues, researchers employ co-culture and three-dimensional (3D) culture models. Co-culture systems, where two or more different cell types are grown together, allow for the investigation of paracrine signaling and cell-cell interactions influenced by estradiol. For instance, co-culturing breast cancer cells with fibroblasts can provide insights into how the stroma influences hormonal responses. unl.pt A co-culture model of human adrenocortical carcinoma cells (H295R) and human choriocarcinoma cells (BeWo) has been developed to study fetoplacental steroidogenesis and the effects of environmental chemicals on estradiol production. nih.gov

Three-dimensional culture models, such as spheroids and organoids, provide a more physiologically relevant environment by allowing cells to interact in a 3D space, which better reflects the in vivo architecture of tissues. Vasculogenesis assays, a type of 3D model, are used to study the formation of new blood vessel networks. Research has shown that estradiol can influence vasculogenesis in a sex-specific manner, promoting it in female-derived cells and inhibiting it in male-derived cells. nih.govbiorxiv.org These advanced models are crucial for understanding the tissue-level effects of estradiol.

Estrogen Withdrawal Models

Estrogen withdrawal models are designed to mimic the physiological state of menopause or the cessation of estrogen therapy. nih.govmdpi.com In these in vitro models, cells are first treated with estradiol and then the hormone is removed from the culture medium. nih.gov This allows researchers to study the cellular and molecular changes that occur in response to the loss of estrogen signaling. nih.govmdpi.com

These models are particularly relevant for studying conditions associated with estrogen deficiency, such as osteoporosis. For example, an in vitro estrogen withdrawal model using the RAW 264.7 mouse macrophage cell line has been established to investigate the increased activity of osteoclasts, the cells responsible for bone resorption, following estrogen withdrawal. nih.govmdpi.comnih.gov Such models have also been employed to study the effects of estrogen withdrawal on mood, demonstrating a link between hormonal fluctuations and affective behaviors. nih.govclinicaltrials.govwomensmentalhealth.org

Reporter Gene Assays (e.g., ERE-Luciferase, GFP systems)

Reporter gene assays are powerful tools for quantifying the transcriptional activity of the estrogen receptor. nih.govnih.govresearchgate.net These assays typically involve introducing a plasmid into cells that contains a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of an estrogen response element (ERE). researchgate.netbpsbioscience.com When estradiol binds to the ER, the complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal (light or fluorescence). researchgate.netbpsbioscience.com

The ERE-luciferase assay is a widely used method to screen for compounds that can modulate ER activity and to study the dose-response relationship of estrogens. nih.govnih.govresearchgate.net These assays are robust and can be adapted for high-throughput screening. researchgate.net Similarly, GFP-based systems can be used to visualize ER activation in living cells. These reporter systems are invaluable for dissecting the molecular mechanisms of estradiol action and for identifying novel estrogenic or anti-estrogenic compounds. nih.gov

Ex Vivo and Organotypic Culture Models

Tissue Slice Culture for Hormone Action Studies

Ex vivo tissue slice cultures offer a bridge between in vitro cell culture and in vivo animal models. nih.govmdpi.com This technique involves culturing thin slices of intact tissue, thereby preserving the native tissue architecture, cell-cell interactions, and the extracellular matrix. nih.govmdpi.comnih.gov This approach is particularly valuable for studying the effects of hormones in a context that closely mimics the physiological environment. nih.gov